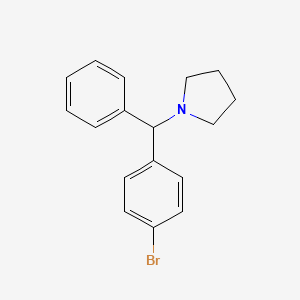
1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine” is a chemical compound with a pyrrolidine ring, which is a five-membered nitrogen heterocycle . It has a molecular formula of C17H18BrN . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved data, pyrrolidine derivatives are known to be employed as intermediates in drug research and development .Physical and Chemical Properties Analysis
The compound has a molecular weight of 316.236 Da . Other specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Planarity Studies : The conformation of related compounds like 1-(2-bromophenyl)pyrrolidin-2-one suggests substantial non-planarity in solution and in solid form, with a significant dihedral angle between the phenyl and five-membered rings in the γ-lactam structure (Fujiwara, Varley, & van der Veen, 1977).
Inhibition of Glycosidases and Tumor Growth : Functionalized pyrrolidines, like the derivatives of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, have shown potential in inhibiting jack bean alpha-mannosidase and the growth of human glioblastoma and melanoma cells. They displayed selectivity for tumor cells compared to normal cells (Fiaux et al., 2005).
Antimicrobial and Antimycobacterial Properties : Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound , exhibited interesting antibacterial activity against various strains, including M. tuberculosis, suggesting their potential as antimycobacterial agents (Nural et al., 2018).
Anti-HIV Activity : Certain derivatives, such as oximino-piperidino-piperidine amides, show potent anti-HIV activity. Modifications to the phenyl, oxime, and amide groups in these derivatives enhance their effectiveness as CCR5 antagonists, crucial for HIV-1 infection treatment (Palani et al., 2002).
Potential Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives, such as those synthesized from 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate, have shown promise as antithrombin agents. Their efficacy in inhibiting thrombin suggests potential medical applications (Ayan et al., 2013).
Anticancer Potential : The compound has shown potential in inhibiting the growth of cancer cells. Certain derivatives were specifically effective against breast cancer (MCF-7) and colon cancer (HCT116) cell lines (Muralidharan et al., 2017).
Antibacterial and Cytotoxic Activities : Thiazole-based pyrrolidine derivatives exhibited antibacterial properties against various bacterial strains, including E. coli, S. typhimurium, B. cereus, and S. aureus, with minimal cytotoxic effects on healthy mammalian cells (Kocabaş et al., 2021).
Transfection Agents : Phosphorus dendrimers with terminal groups like pyrrolidine have been used in transfection experiments to deliver DNA into cell strains. These dendrimers exhibited low cytotoxicity and efficient interaction with DNA, making them useful in genetic studies and potential medical applications (Padié et al., 2009).
Zukünftige Richtungen
Pyrrolidine derivatives, including “1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine”, continue to be of interest in the field of medicinal chemistry due to their presence in many natural products and pharmacologically important agents . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)-phenylmethyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN/c18-16-10-8-15(9-11-16)17(19-12-4-5-13-19)14-6-2-1-3-7-14/h1-3,6-11,17H,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLJXKKHZUELSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682504 |
Source


|
| Record name | 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-96-0 |
Source


|
| Record name | Pyrrolidine, 1-[(4-bromophenyl)phenylmethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567650.png)
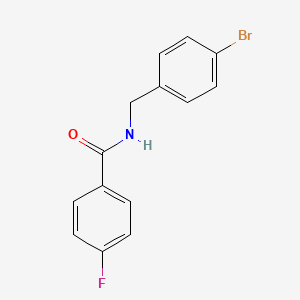
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567652.png)
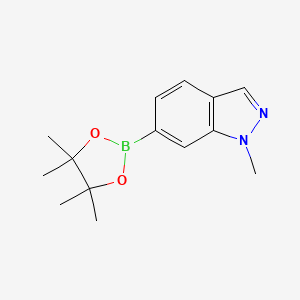

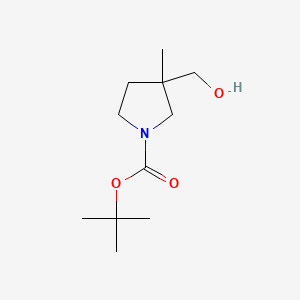
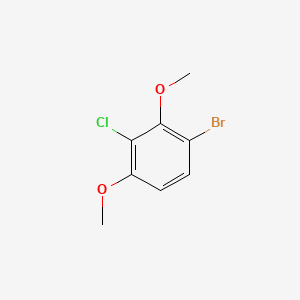
![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)
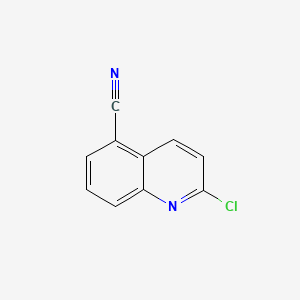
![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)




